molecular formula C16H15N2O6P B1200035 Fosphenytoin CAS No. 93390-81-9

Fosphenytoin

Katalognummer B1200035
CAS-Nummer: 93390-81-9
Molekulargewicht: 362.27 g/mol
InChI-Schlüssel: XWLUWCNOOVRFPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fosphenytoin is a phosphate ester prodrug developed as an alternative to intravenous phenytoin for the acute treatment of seizures, offering advantages such as more convenient and rapid intravenous administration, availability for intramuscular injection, and a lower potential for adverse local reactions at injection sites (Fischer, Patel, & Fischer, 2003).

Synthesis Analysis

A new method for the preparation of this compound has been discussed, involving the synthesis from phenytoin as the raw material and achieving a total yield of 35.9% (Jin Xue-ping, 2007).

Molecular Structure Analysis

This compound is a highly water-soluble phosphate ester of phenytoin with no known pharmacologic activity before its conversion to phenytoin. It uses phenytoin equivalents for dosing to minimize dosage errors (B. A. Boucher, 1996).

Chemical Reactions and Properties

This compound is converted to phenytoin by blood and tissue phosphatases, with a bioavailability of the derived phenytoin relative to intravenous phenytoin approximately 100% following intravenous or intramuscular administration. The half-life for conversion ranges from 7-15 minutes (Fischer, Patel, & Fischer, 2003).

Physical Properties Analysis

Being a water-soluble disodium phosphate ester of phenytoin, this compound represents a significant advance in the treatment of patients with seizures who require parenteral therapy, demonstrating compatibility with most common IV solutions and safe administration through the IM route (Ramsay & DeToledo, 1996).

Chemical Properties Analysis

The pharmacokinetics and pharmacodynamics of this compound show that it is rapidly and completely converted to phenytoin after intravenous and intramuscular dosing, with reported conversion half-lives after intravenous administration ranging from 8-15 minutes. The bioavailability of phenytoin derived from both intravenous and intramuscular this compound is essentially 100% (Boucher, 1996).

Wissenschaftliche Forschungsanwendungen

Behandlung des Status epilepticus

Fosphenytoin wird häufig bei der Behandlung des Status epilepticus (SE) eingesetzt {svg_1} {svg_2}. SE ist ein neurologischer Notfall, der bei Patienten mit oder ohne Epilepsie auftreten kann. Schnelle Behandlung ist entscheidend, um die Risiken neuronaler Schäden, Morbidität/Mortalität und die mit SE verbundenen Belastungen für das Gesundheitswesen zu verringern {svg_3}.

Behandlung der zweiten Wahl nach Diazepam

This compound, das Prodrug von Phenytoin mit weniger schweren Nebenwirkungen, wurde als Behandlung der zweiten Wahl nach Diazepam bei Status epilepticus empfohlen {svg_4}. This compound kann jedoch schwere Nebenwirkungen wie Hypotonie und Arrhythmien verursachen {svg_5}.

Vergleich mit Levetiracetam

Es gab Studien, die die Wirksamkeit von this compound mit Levetiracetam als Behandlung der zweiten Wahl nach Diazepam bei Status epilepticus verglichen {svg_6}. Levetiracetam soll eine ähnliche Wirksamkeit und eine höhere Sicherheit bei SE haben {svg_7}.

Prodrug von Phenytoin

This compound ist ein Phosphatesther-Prodrug von Phenytoin mit einer verbesserten Löslichkeit und einer besseren Verträglichkeit nach intramuskulärer oder intravenöser Verabreichung {svg_8}. Es wird in vivo schnell zu Phenytoin hydrolysiert, mit einer Halbwertszeit von 5–15 Minuten {svg_9}.

Verbesserte Verträglichkeit

Die wasserlösliche Beschaffenheit von this compound ermöglicht eine schnelle Infusion, und es wird bei intravenöser oder intramuskulärer Verabreichung schnell in Phenytoin umgewandelt {svg_10}. Dies macht this compound zu einer verträglicheren Option im Vergleich zu intravenösem Phenytoin bei der Behandlung von SE {svg_11}.

Wirksamkeit bei der Behandlung von etabliertem SE

In der Established Status Epilepticus Treatment Trial (ESETT) zeigte IV this compound eine ähnliche Wirksamkeit bei der Behandlung von etabliertem SE im Vergleich zu IV Levetiracetam und IV Valproat bei Erwachsenen und Kindern {svg_12}. Dies macht this compound zu einer vernünftigen Wahl bei der Behandlung von SE, das nicht auf Benzodiazepine anspricht {svg_13}.

Safety and Hazards

Fosphenytoin may cause serious side effects. It can cause allergic reactions, severe skin reactions, slow heartbeats, shortness of breath, confusion, unusual thoughts or behavior, pain, swelling, and purple discoloration where the medicine was injected . It is also considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N2O6P/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23/h1-10H,11H2,(H,17,20)(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLUWCNOOVRFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)(O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92134-98-0 (di-hydrochloride salt)
Record name Fosphenytoin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093390819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9044299
Record name Fosphenytoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fosphenytoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015417
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Mol wt: 406.24. White crystals as the dihydrate from water-ethanol-acetone, mp 220 °C (softens). pH of a saturated aqueous solution: approx 9. Solubility at 25 °C (mg/mL): 142 in water /Disodium salt/, 1.45e-01 g/L
Record name FOSPHENYTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7523
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fosphenytoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015417
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Fosphenytoin is a prodrug of phenytoin and accordingly, its anticonvulsant effects are attributable to phenytoin. Phenytoin acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. By promoting sodium efflux from neurons, phenytoin tends to stabilize the threshold against hyperexcitability caused by excessive stimulation or environmental changes capable of reducing membrane sodium gradient. This includes the reduction of post-tetanic potentiation at synapses. Loss of post-tetanic potentiation prevents cortical seizure foci from detonating adjacent cortical areas., The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. In neurons, phenytoin decreases sodium and calcium ion influx by prolonging channel inactivation time during generation of nerve impulses. Phenytoin blocks the voltage-dependant sodium channels of neurons and inhibits the calcium flux across neuronal membranes, thus helping to stabilize neurons. It also decreases synaptic transmission, and decreases post-tetanic potentiation at the synapse. Phenytoin enhances the sodium ATPase activity of neurons and/or glial cells. It also influences second messenger systems by inhibiting calcium-calmodulin protein phosphorylation and possibly altering cyclic nucleotide production or metabolism.
Record name Fosphenytoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01320
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FOSPHENYTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7523
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystals from acetone

CAS RN

93390-81-9
Record name Fosphenytoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93390-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosphenytoin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093390819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosphenytoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01320
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fosphenytoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSPHENYTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4SF212641
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FOSPHENYTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7523
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fosphenytoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015417
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

173-176.5 °C
Record name FOSPHENYTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7523
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosphenytoin
Reactant of Route 2
Fosphenytoin
Reactant of Route 3
Fosphenytoin
Reactant of Route 4
Fosphenytoin
Reactant of Route 5
Fosphenytoin
Reactant of Route 6
Fosphenytoin

Q & A

Q1: What is the mechanism of action of fosphenytoin?

A1: this compound itself has no pharmacological activity. [] It acts as a water-soluble prodrug of phenytoin. [, ] Once administered, it's rapidly converted to phenytoin by endogenous phosphatases in the body. [, ] Phenytoin, the active metabolite, exerts its anticonvulsant effect primarily by stabilizing neuronal membranes and decreasing seizure propagation by reducing the excessive and synchronous neuronal activity in the brain. []

Q2: What are the downstream effects of phenytoin, the active metabolite of this compound?

A2: Phenytoin, derived from this compound, primarily acts by blocking voltage-gated sodium channels in neurons. [] This blockade inhibits the sustained high-frequency repetitive firing of action potentials associated with seizures.

Q3: What is the molecular formula and weight of this compound?

A3: this compound sodium has a molecular formula of C15H17N2Na2O6P and a molecular weight of 406.3 g/mol.

Q4: Is this compound compatible with common intravenous solutions?

A4: Yes, unlike phenytoin, this compound exhibits good compatibility with a wide range of intravenous solutions, including 0.9% sodium chloride (NaCl) and 5% dextrose in water (D5W). [, ] It shows stability in these solutions for extended periods, even under refrigeration or freezing. []

Q5: How does storage temperature affect the stability of this compound?

A5: Studies have demonstrated that this compound remains stable for at least 30 days when stored in polypropylene syringes or diluted in NaCl 0.9% or D5W in polyvinyl chloride bags at room temperature, under refrigeration, or frozen. []

Q6: How is this compound absorbed and distributed in the body?

A6: Following intravenous administration, this compound is rapidly distributed in the extracellular fluid. [] Intramuscular administration results in complete absorption. [, ]

Q7: How is this compound metabolized?

A7: this compound is rapidly and completely converted to phenytoin by phosphatases primarily in the liver and blood. [, , ] This conversion process is usually complete within 30 minutes to an hour. []

Q8: How is this compound excreted?

A8: Following conversion to phenytoin, it is primarily metabolized in the liver and excreted in the urine. [, ]

Q9: Does this compound displace phenytoin from plasma proteins?

A9: Yes, this compound, when present in sufficient concentrations, can displace phenytoin from plasma proteins. [, , ] This displacement is clinically significant as it can lead to a rapid increase in free phenytoin levels, particularly after rapid administration of high this compound doses. [, ]

Q10: How does the clearance of phenytoin, derived from this compound, change with age?

A10: Studies show that the clearance of phenytoin derived from this compound increases with advancing age. [, ] This highlights the importance of considering age-related dosing adjustments.

Q11: How effective is this compound in controlling status epilepticus?

A11: Clinical trials have shown this compound to be effective in controlling generalized convulsive status epilepticus. [, ] In a study involving 81 patients, this compound successfully controlled seizures in 93.8% of the participants. []

Q12: Can this compound be used as a substitute for oral phenytoin?

A12: Yes, research indicates that this compound can be a suitable substitute for oral phenytoin when oral administration is not feasible. [, ] Studies have shown comparable efficacy in seizure control when substituting this compound for oral phenytoin. []

Q13: Are there any concerns regarding the safety of rapid this compound loading?

A13: While generally safe, rapid this compound loading, particularly at higher doses, can result in a rapid increase in free phenytoin levels, potentially leading to adverse cardiovascular effects, including hypotension. [, ] Careful monitoring and dose adjustments might be necessary, especially in vulnerable populations.

Q14: What are the alternatives to this compound for the treatment of status epilepticus?

A14: Alternatives to this compound include intravenous phenytoin, levetiracetam, and valproate. [, , , ] The choice of agent depends on various factors, including patient characteristics, seizure type, and drug tolerability.

Q15: How does levetiracetam compare to this compound in treating status epilepticus?

A15: Levetiracetam is another intravenous antiepileptic drug used in the treatment of status epilepticus. Studies comparing levetiracetam and this compound have shown comparable efficacy in controlling seizures. [, , ] Notably, levetiracetam might be associated with a lower risk of cardiovascular adverse events compared to this compound. [, ]

Q16: What tools are available for this compound pharmacokinetic modeling?

A16: Software like NONMEM is commonly used for population pharmacokinetic (PPK) analysis of this compound and phenytoin. [] These models can help predict drug concentrations and guide dosing regimens.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.